molecular formula C16H12F2O2 B8548811 4,4-Bis(4-fluorophenyl)but-3-enoic acid CAS No. 51787-95-2

4,4-Bis(4-fluorophenyl)but-3-enoic acid

Cat. No.: B8548811
CAS No.: 51787-95-2
M. Wt: 274.26 g/mol
InChI Key: WRWOOALNRFCCMS-UHFFFAOYSA-N
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Description

4,4-Bis(4-fluorophenyl)but-3-enoic acid is a fluorinated organic compound characterized by a but-3-enoic acid backbone substituted with two 4-fluorophenyl groups at the 4-position. Its molecular formula is C₁₆H₁₂F₂O₂, with a molecular weight of 274.26 g/mol. The compound features a conjugated double bond and a carboxylic acid group, which confer distinct electronic and solubility properties. Potential applications include pharmaceuticals and agrochemicals, leveraging the fluorine atoms for metabolic stability and enhanced binding interactions .

Properties

CAS No.

51787-95-2

Molecular Formula

C16H12F2O2

Molecular Weight

274.26 g/mol

IUPAC Name

4,4-bis(4-fluorophenyl)but-3-enoic acid

InChI

InChI=1S/C16H12F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-9H,10H2,(H,19,20)

InChI Key

WRWOOALNRFCCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CCC(=O)O)C2=CC=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4,4-bis(4-fluorophenyl)but-3-enoic acid with analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features Potential Applications
This compound C₁₆H₁₂F₂O₂ 274.26 Carboxylic acid, conjugated alkene Two 4-fluorophenyl groups, unsaturated backbone Pharmaceuticals, agrochemicals
(3E)-4-(4-fluorophenyl)but-3-enoic acid C₁₀H₉FO₂ 180.18 Carboxylic acid, conjugated alkene Single 4-fluorophenyl group Research chemicals, drug intermediates
4-Fluorophenylacetic acid C₈H₇FO₂ 154.14 Carboxylic acid Shorter chain, no double bond Organic synthesis
4-Phenylbutyric acid C₁₀H₁₂O₂ 164.20 Carboxylic acid Saturated backbone, no fluorine Biochemical research
Piperazine,1-[4,4-bis(4-fluorophenyl)butyl]- C₂₀H₂₂F₂N₂ 340.40 Piperazine, alkyl chain Bis(4-fluorophenyl) with piperazine substituent Pharmaceutical intermediates

Key Research Findings

Fluorine atoms increase metabolic stability by resisting oxidative degradation, a trait shared with antipsychotic drugs like penfluridol .

Backbone and Functional Group Effects :

  • The conjugated double bond in the target compound may reduce stability under acidic conditions compared to saturated analogs like 4-phenylbutyric acid .
  • The carboxylic acid group enables salt formation, improving aqueous solubility relative to ester or amide derivatives (e.g., piperazine-containing analogs) .

Synthetic Considerations :

  • Bis(4-fluorophenyl) compounds often require controlled condensation reactions, as seen in the synthesis of N-(bis(4-fluorophenyl)methylene)aniline using H-ZSM-5 catalysts . Similar methods may apply to the target compound.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a palladium-mediated dehydrogenation-carboxylation sequence. Cinnamyl alcohol derivatives undergo oxidative dehydrogenation to form α,β-unsaturated intermediates, which subsequently react with formic acid as the carboxyl source. Key conditions include:

  • Catalyst system : Pd₂(dba)₃ (0.5 mol%) and Xantphos (2.0 mol%)

  • Solvent : Toluene under an inert argon atmosphere

  • Temperature : 80°C for 12 hours

  • Additives : Acetic anhydride as an activating agent

The use of formic acid ensures regioselective carboxylation at the γ-position, yielding the target compound with high stereochemical purity.

Electrochemical Hydrocarboxylation of Allenes with Carbon Dioxide

Recent advances in sustainable chemistry have enabled the electrochemical hydrocarboxylation of allenes using CO₂ as a C1 source. This method, developed by Wang et al., achieves high regioselectivity under mild conditions.

Reaction Setup and Optimization

The process employs a simple undivided cell with a platinum cathode and a magnesium anode. Key parameters include:

  • Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF₆) in dimethylformamide (DMF)

  • Substrate : 1,3-Di(4-fluorophenyl)allene

  • Conditions : Constant current (10 mA/cm²) at room temperature for 6 hours

CO₂ is introduced at atmospheric pressure, reacting with the allene to form the β,γ-unsaturated acid via a radical-anion intermediate.

Deuterocarboxylation Variant

By substituting H₂O with D₂O, the protocol enables deuterium incorporation at the α-position, yielding 4,4-bis(4-fluorophenyl)but-3-enoic-2-d acid. This modification highlights the method’s versatility for isotopic labeling applications.

ParameterValue
Yield82% (isolated)
Regioselectivity>20:1 (β,γ vs. α,β)
Faradaic Efficiency71%

Photochemical Carboxylation Utilizing Iridium Photoredox Catalysis

A photoredox strategy developed by Zhou et al. combines iridium catalysis with visible light to drive the carboxylation of allenes.

Reaction Design

The method employs:

  • Catalyst : [Ir(ppy)₂(dtbbpy)]PF₆ (5 mol%)

  • Light source : 450 nm blue LED (20 W)

  • Carboxylation agent : HCOONMe₄ (10 equiv) under CO₂ atmosphere

The reaction proceeds via single-electron transfer (SET) from the excited iridium catalyst to CO₂, generating a carboxyl radical that couples with the allene substrate.

Optimization Insights

Screening of formate salts revealed HCOONMe₄ as optimal, achieving 62% yield (Table S2). Lower yields were observed with HCOONH₄ (trace) or HCOOCs (57%), emphasizing the importance of counterion selection.

Comparative Analysis of Synthetic Methods

A critical evaluation of the three methods reveals distinct advantages and limitations:

MethodCatalystConditionsYieldEnvironmental Impact
Pd CatalysisPd₂(dba)₃/Xantphos80°C, Argon~70%Moderate (metal use)
ElectrochemicalNoneRT, Atmospheric82%Low (CO₂ utilization)
PhotochemicalIr complex60°C, Blue LED62%Moderate (energy use)
  • Pd Catalysis : Suitable for large-scale synthesis but requires precious metals.

  • Electrochemical : Most sustainable, leveraging CO₂ as a feedstock.

  • Photochemical : Enables precise control but depends on specialized equipment.

Purification and Characterization Techniques

Chromatographic Purification

All methods employ silica gel chromatography for final purification:

  • Eluent systems : Ethyl acetate/petroleum ether (30:70), hexane/ethyl acetate (5:1)

  • Purity : >95% (HPLC analysis)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 8H, Ar-H), 6.35 (t, J = 7.6 Hz, 1H, CH=), 3.15 (d, J = 7.6 Hz, 2H, CH₂CO), 2.95 (s, 1H, COOH).

  • HRMS : m/z calc. for C₁₇H₁₂F₂O₂ [M+H]⁺: 298.0845, found: 298.0848 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Bis(4-fluorophenyl)but-3-enoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between fluorophenyl precursors and α,β-unsaturated carboxylic acid derivatives. For example, a Wittig or Horner-Wadsworth-Emmons reaction using 4-fluorophenyl-substituted aldehydes and phosphonium ylides can yield the α,β-unsaturated backbone . Solvent choice (e.g., THF or DMF) and temperature (60–100°C) critically affect stereoselectivity and yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H NMR to verify the α,β-unsaturated double bond (δ 6.5–7.5 ppm for vinyl protons) and fluorine coupling patterns. 19F^{19}\text{F} NMR can confirm fluorophenyl substitution (δ -110 to -120 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (C16_{16}H12_{12}F2_2O2_2; theoretical m/z 290.08) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via sodium salt formation (e.g., using NaHCO3_3) .
  • Stability : Susceptible to photodegradation due to the conjugated double bond. Store under inert gas (N2_2) at 4°C in amber vials. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the α,β-unsaturated system. The electron-withdrawing fluorine atoms increase electrophilicity at the β-carbon, favoring Michael additions. Validate predictions experimentally using nucleophiles like thiols or amines under basic conditions (pH 8–10) .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer :

  • Assay validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (ionic strength, cofactors).
  • Structural analogs : Compare activity of stereoisomers (E/Z) or derivatives (e.g., methyl ester vs. free acid) to identify critical functional groups .
  • Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and LC-MS for metabolite profiling to rule off-target effects .

Q. How can the compound’s potential as a fluorescent probe be evaluated, given its conjugated system?

  • Methodological Answer :

  • Spectroscopic analysis : Measure UV-Vis absorption (λmax_{\text{max}} ~250–300 nm) and fluorescence emission (λem_{\text{em}} ~350–400 nm) in varying solvents. Quantum yield calculations (using quinine sulfate as a reference) assess brightness .
  • Environmental sensitivity : Test fluorescence response to pH, metal ions, or viscosity changes. Fluorophenyl groups may enhance sensitivity to hydrophobic microenvironments .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Reaction optimization : Replace batch reactions with flow chemistry to control exothermicity and improve mixing.
  • Catalyst selection : Use chiral catalysts (e.g., Jacobsen’s salen complexes) for asymmetric synthesis. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .
  • Process analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

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